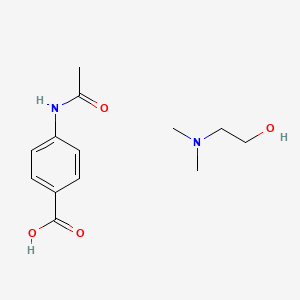

Deanol acetamidobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

4-acetamidobenzoic acid;2-(dimethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.C4H11NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(2)3-4-6/h2-5H,1H3,(H,10,11)(H,12,13);6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWZHJXJIIUEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)O.CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189880 | |

| Record name | Deanol acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3635-74-3 | |

| Record name | Deanol acetamidobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3635-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol acetamidobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003635743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cervoxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deanol acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetamido)benzoic acid, compound with 2-(dimethylamino)ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL ACETAMIDOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSQ17GL1CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Deanol Acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol acetamidobenzoate, a salt of deanol (2-dimethylaminoethanol or DMAE), has been investigated for its potential as a central nervous system stimulant and cognitive enhancer. The primary hypothesis surrounding its mechanism of action has centered on its role as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh). However, the scientific literature presents a complex and often contradictory picture. This technical guide provides a comprehensive overview of the proposed mechanisms of action of deanol acetamidobenzoate, with a focus on its biochemical pathways and the experimental evidence supporting and refuting these hypotheses. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation.

Introduction

Deanol acetamidobenzoate was previously marketed as the prescription drug Deaner for the treatment of learning and behavioral problems in children.[1] The compound is a salt formed from deanol and p-acetamidobenzoic acid.[2] The prevailing theory for its therapeutic effects has been its potential to increase brain acetylcholine levels, a neurotransmitter crucial for memory, learning, and attention.[1][3] This guide will delve into the core of this proposed mechanism, presenting the available evidence for and against it, as well as exploring alternative or complementary mechanisms of action.

The Cholinergic Precursor Hypothesis

The central hypothesis for deanol's mechanism of action is its role as a precursor to acetylcholine. This theory posits that deanol crosses the blood-brain barrier, is then methylated to form choline (B1196258), which subsequently serves as a substrate for the synthesis of acetylcholine by the enzyme choline acetyltransferase.[4][5]

Evidence Supporting the Cholinergic Precursor Hypothesis

Early reports and some studies suggested that the administration of deanol acetamidobenzoate led to an increase in brain choline and acetylcholine levels.[6][7] The structural similarity of deanol to choline further supported this hypothesis.[4] It was believed that by increasing the availability of the precursor choline in the brain, deanol could enhance cholinergic neurotransmission.[3]

Evidence Contradicting the Cholinergic Precursor Hypothesis

Despite the initial hypothesis, a significant body of research has challenged the role of deanol as a direct and effective precursor to acetylcholine in the central nervous system.[6][8]

-

Lack of Increased Acetylcholine Levels: Several studies, using various doses and administration times in rodents, failed to detect an increase in whole brain acetylcholine levels after deanol administration.[6] One study only observed a selective increase in striatal ACh levels at a very high dose.[6]

-

Inhibition of Choline Transport: Research has shown that deanol competes with choline for uptake across the blood-brain barrier.[9] The affinity of the carrier mechanism for deanol was found to be at least as great as it is for choline, suggesting that deanol may actually inhibit the transport of choline into the brain.[9]

-

No Direct Conversion to Acetylcholine: In vitro studies using rat brain synaptosomes demonstrated that while deanol is rapidly taken up, it is not methylated to choline or acetylated to form an acetylcholine analog.[10] In vivo studies also failed to detect any methylation or acetylation of deanol in the brain.[10]

-

Increased Brain Choline without Increased Acetylcholine: While deanol administration has been shown to increase choline concentrations in the plasma and brain, this does not consistently translate to increased acetylcholine levels.[10]

The following diagram illustrates the proposed, yet debated, cholinergic pathway of deanol.

Figure 1: Proposed and disputed cholinergic pathway of deanol.

Alternative Mechanisms of Action

Given the controversy surrounding the cholinergic precursor hypothesis, other potential mechanisms have been proposed.

Free Radical Scavenging

Recent studies have investigated the antioxidant properties of deanol. In vitro assays have demonstrated that deanol has the ability to scavenge hydroxyl, ascorbyl, and lipid radicals.[7][11] This suggests that some of the observed effects of deanol may be attributable to its role as a free radical scavenger, protecting cells from oxidative damage.

Effects on Cell Membranes

Another proposed mechanism involves deanol's influence on cell membranes. It has been suggested that deanol can act as a "cell membrane fluidizer," which could have various downstream effects on cellular function and signaling.[12]

The following diagram illustrates the workflow for assessing the free radical scavenging activity of deanol.

Figure 2: Experimental workflow for assessing free radical scavenging.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the pharmacokinetics and pharmacodynamics of deanol.

Table 1: Pharmacokinetic Parameters of Deanol

| Species | Dose | Route | Parameter | Value | Reference |

| Chinchilla Rabbit | 0.48 µg (deanol acetamidobenzoate) | Oral | Plasma Concentration | 6 to 7 µM | [4] |

| Chinchilla Rabbit | 10.4 µg (deanol) | Oral | Plasma Concentration | 12 to 18 µM | [4] |

| Male Wistar Rat | 11 mg/kg (¹⁴C-dimethylaminoethanol) | IV | % of dose in plasma (5 min) | 0.16% | [4] |

| Male Wistar Rat | 30 mg/kg (¹⁴C-cyprodenate) | IV | % of dose in plasma (5 min) | 0.2% | [4] |

| Male Mouse | 300 mg/kg (deanol) | IP | Plasma Concentration (10 min) | ~280 nmol/g | [4] |

| Human | 1 g (deanol) | Injected | Unchanged in urine | 33% | [13] |

Table 2: Effects of Deanol on Choline and Acetylcholine Levels

| Species | Dose | Route | Tissue | Effect on Choline | Effect on Acetylcholine | Reference |

| Rodents | 33.3-3000 mg/kg | IP | Whole Brain | - | No increase | [6] |

| Rat | 550 mg/kg | IP | Whole Brain, Cortex, Striatum, Hippocampus | - | No increase | [6] |

| Mouse | 900 mg/kg | IP | Striatum | - | Selective increase | [6] |

| Rat | - | - | Plasma & Brain | Increased | No change | [10] |

Table 3: Inhibition of Choline Transport by Deanol

| Parameter | Value | Reference |

| Inhibition constant (Ki) for deanol | 159 µM | [9] |

| Michaelis constant (Km) for choline | 442 µM | [9] |

Experimental Protocols

Gas Chromatographic Assay for Deanol, Choline, and Acetylcholine

This protocol is based on the methodology described by Jope and Jenden (1977).[6]

-

Tissue Preparation: Homogenize brain tissue in a suitable buffer.

-

Extraction: Perform a series of extractions to isolate deanol, choline, and acetylcholine from the tissue homogenate.

-

Derivatization: Chemically modify the compounds to make them volatile for gas chromatography.

-

Gas Chromatography: Inject the derivatized samples into a gas chromatograph equipped with a suitable column and a nitrogen-phosphorus detector.

-

Quantification: Determine the concentrations of deanol, choline, and acetylcholine by comparing the peak areas of the samples to those of known standards.

In Vitro Assessment of Deanol Metabolism in Synaptosomes

This protocol is based on the methodology described by Jope and Jenden (1979).[10]

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.

-

Incubation: Incubate the synaptosomes in a physiological buffer containing [²H₆]deanol.

-

Metabolite Analysis: After incubation, separate the synaptosomes from the medium and extract any potential metabolites.

-

Mass Spectrometry: Analyze the extracts using combined gas chromatography-mass spectrometry (GC-MS) to identify and quantify [²H₆]deanol and any potential methylated or acetylated products.

Blood-Brain Barrier Choline Transport Inhibition Assay

This protocol is based on the methodology described by Millington and Wurtman (1978).[9]

-

Animal Preparation: Anesthetize rats and expose the carotid artery.

-

Intracarotid Injection: Simultaneously inject a solution containing ¹⁴C-labeled choline, ³H-labeled water (as a freely diffusible reference), and varying concentrations of deanol into the carotid artery.

-

Brain Tissue Analysis: After a short period, sacrifice the animal and measure the radioactivity of ¹⁴C and ³H in the brain tissue.

-

Brain Uptake Index (BUI) Calculation: Calculate the BUI for choline in the presence of deanol to determine the extent of transport inhibition.

Conclusion

The mechanism of action of deanol acetamidobenzoate remains a subject of scientific debate. While the initial hypothesis of it being a direct precursor to acetylcholine is not well-supported by a significant portion of the available evidence, it is clear that deanol can influence choline levels in the body. The findings that deanol competes with choline for transport across the blood-brain barrier and is not directly converted to acetylcholine in the brain challenge the simplistic precursor model. Alternative mechanisms, such as its role as a free radical scavenger, warrant further investigation. For drug development professionals, a thorough understanding of these conflicting findings is crucial for guiding future research and development efforts related to deanol and its derivatives. The provided data and protocols serve as a foundation for further rigorous scientific inquiry into the true pharmacological effects of this compound.

References

- 1. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 2. Deanol Acetamidobenzoate | C13H20N2O4 | CID 19265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benefits of DMAE - Life Extension [lifeextension.com]

- 4. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nootropicsexpert.com [nootropicsexpert.com]

- 9. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. warddeanmd.com [warddeanmd.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Introduction: The Challenge of Central Nervous System Drug Delivery

An In-Depth Technical Guide to the Blood-Brain Barrier Transport Mechanism of Deanol Acetamidobenzoate

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is formed by brain capillary endothelial cells connected by tight junctions and is crucial for protecting the brain from pathogens and toxins. While essential for brain homeostasis, the BBB poses a significant challenge for pharmacology, preventing the entry of most therapeutic agents into the brain.

Strategies to overcome this barrier are a cornerstone of neuropharmacology. One successful approach is to exploit the endogenous transport systems embedded within the BBB, which are responsible for shuttling essential nutrients like glucose, amino acids, and choline (B1196258) into the brain. The "prodrug" strategy involves chemically modifying a drug so that it is recognized and transported by one of these carriers. Deanol acetamidobenzoate represents such a strategy, designed to deliver deanol to the CNS by targeting the choline transport system.

Deanol Acetamidobenzoate: A Prodrug Targeting the Choline Transport System

Deanol acetamidobenzoate is a salt form of deanol, also known as dimethylaminoethanol (B1669961) (DMAE).[1][2] Deanol is a close structural analog of choline (N,N,N-trimethylaminoethanol), an essential nutrient required for the synthesis of the neurotransmitter acetylcholine (B1216132) and membrane phospholipids.[1] Due to this structural similarity, deanol acts as a molecular mimic, allowing it to compete with choline for access to its specific transporters at the BBB.[3]

The rationale for using deanol acetamidobenzoate is to leverage this mimicry to facilitate brain uptake. The compound itself is designed to deliver deanol, the active moiety, which can then theoretically serve as a precursor for choline and subsequently acetylcholine synthesis within the CNS.[1] This approach has been explored for treating CNS disorders believed to be associated with diminished cholinergic neuron function.[1]

The Core Transport Mechanism: Carrier-Mediated Transport via Choline Transporters

The transport of deanol acetamidobenzoate across the BBB is fundamentally the transport of deanol, which occurs via a carrier-mediated mechanism that hijacks the endogenous choline transport pathway.[3][4][5]

Key Transporters Involved: The primary transporters responsible for choline uptake at the BBB are members of the Choline Transporter-Like (CTL) protein family (SLC44A) .[6][7][8]

-

CTL1 (SLC44A1): This is an intermediate-affinity, Na+-independent transporter located on the luminal (blood-side) membrane of the brain microvascular endothelial cells. It is responsible for the initial uptake of choline (and deanol) from the circulation into the endothelial cells.[6][7]

-

CTL2 (SLC44A2): This is a low-affinity transporter found on both the plasma membrane and in mitochondria. Its role at the plasma membrane includes the excretion of choline from the endothelial cells into the brain's interstitial fluid.[6][7]

The transport process can be summarized in two steps:

-

Luminal Uptake: Deanol from the bloodstream binds to the CTL1 transporter on the blood-side of the BBB endothelial cells.

-

Abuminal Efflux: The molecule is then transported across the endothelial cell and released into the brain parenchyma, a process likely mediated by CTL2.[6]

Evidence strongly supports that deanol not only uses this pathway but does so with high efficiency. Studies have demonstrated that deanol competitively inhibits the transport of choline into the brain, with an affinity for the carrier system that is at least as great as that for choline itself.[3]

Caption: Proposed transport mechanism of Deanol across the BBB via CTL transporters.

Post-Transport Fate and Pharmacological Action

Once across the BBB, deanol is thought to be methylated to form choline.[1] This newly synthesized choline can then enter the cholinergic metabolic pathway to be acetylated by choline acetyltransferase (ChAT), forming the neurotransmitter acetylcholine (ACh).[1]

However, the efficiency of this conversion and its impact on overall brain ACh levels are subjects of debate. Some studies have failed to detect a significant increase in brain ACh levels following deanol administration, questioning its role as an immediate and direct precursor.[9] Furthermore, deanol administration can paradoxically elevate blood choline levels while simultaneously inhibiting choline's transport into the brain, creating a complex interplay of effects.[3]

Quantitative Data on Deanol-Choline Carrier Interaction

Quantitative data on the specific permeability of deanol acetamidobenzoate is limited. However, competition studies provide valuable insight into its interaction with the BBB choline transporter.

| Compound | Parameter | Value | Significance | Reference |

| Choline | Michaelis Constant (Km) | 442 µM | Represents the substrate concentration at which the transport rate is half of the maximum. | [3] |

| Deanol | Inhibition Constant (Ki) | 159 µM | Represents the concentration of deanol required to produce half-maximum inhibition of choline transport. | [3] |

Interpretation: The inhibition constant (Ki) for deanol is significantly lower than the Michaelis constant (Km) for choline. This indicates that the affinity of the choline carrier system for deanol is substantially higher (approximately 2.8 times higher) than its affinity for its endogenous substrate, choline .[3] This high affinity is the basis for its efficient transport into the brain.

Experimental Protocols for Studying BBB Transport

The investigation of a compound's ability to cross the BBB relies on a combination of in vivo, in situ, and in vitro experimental models.

In Situ Brain Perfusion in Rodent Models

This technique allows for the precise measurement of brain uptake of a test compound, independent of systemic metabolic effects. It provides a quantitative measure of the brain permeability-surface area (PS) product or the initial uptake rate (Kin).

Detailed Methodology:

-

Animal Preparation: A rat is anesthetized (e.g., with ketamine/xylazine) and body temperature is maintained at 37°C. Heparin is administered to prevent blood clotting.[10]

-

Surgical Procedure: The common carotid artery on one side is exposed and ligated. A catheter is inserted retrograde into the external carotid artery, pointing towards the carotid bifurcation.[11]

-

Perfusion: The heart is stopped, and perfusion is initiated immediately. The perfusion fluid is a buffered physiological saline solution (e.g., modified Ringer's solution) containing the radiolabeled or test compound (Deanol Acetamidobenzoate) at a known concentration. The solution is warmed to 37°C and oxygenated.[10][12]

-

Perfusion Duration: The perfusion is carried out for a short, defined period (e.g., 30-60 seconds) to measure the initial, unidirectional influx.[11]

-

Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain is rapidly removed. The perfused cerebral hemisphere is isolated, and samples of brain tissue are taken.[10]

-

Analysis: The concentration of the compound in the brain tissue and in the perfusate is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).

-

Calculation: The brain uptake is calculated and often expressed as the Brain Uptake Index (BUI) or a permeability coefficient. For competitive inhibition studies, unlabeled deanol would be included in the perfusate along with labeled choline to measure the reduction in choline uptake.[3]

Caption: Experimental workflow for the in situ brain perfusion technique.

In Vitro BBB Model using hCMEC/D3 Cells

The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used in vitro model that recapitulates key properties of the human BBB, including the expression of transporters like CTL1.[13][14]

Detailed Methodology:

-

Cell Culture Preparation: T-flasks or transwell inserts are coated with an extracellular matrix component, typically rat tail Collagen Type I (e.g., 1:20 dilution in PBS), and incubated for at least one hour at 37°C before aspirating the solution.[14][15]

-

Cell Seeding: hCMEC/D3 cells are thawed rapidly and seeded onto the coated flasks. They are cultured in endothelial basal medium supplemented with fetal bovine serum (5%), a lipid concentrate, ascorbic acid, and basic fibroblast growth factor (bFGF).[14]

-

Monolayer Formation: Cells are grown at 37°C in a 5% CO2 incubator until they form a confluent monolayer, with fresh medium exchanged every 2-3 days.[15]

-

Transport Assay:

-

The culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., HBSS).

-

The transport buffer containing the test compound (Deanol Acetamidobenzoate) is added to the apical (luminal) side of the monolayer.

-

At various time points, samples are taken from the basolateral (abluminal) chamber to measure the amount of compound that has crossed the cell monolayer.

-

To determine cellular uptake (rather than transport), the experiment is stopped by washing the cells with ice-cold buffer, followed by cell lysis and quantification of the intracellular compound concentration.

-

-

Analysis: Compound concentrations are measured by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying drug concentrations in complex biological matrices like plasma and brain homogenate due to its high sensitivity and selectivity.[16][17]

Detailed Methodology:

-

Sample Preparation:

-

A known weight of brain tissue is homogenized in a specific volume of solvent (e.g., distilled water).[18]

-

A protein precipitation or liquid-liquid extraction step is performed to remove larger molecules. For example, a sample of brain homogenate or plasma is mixed with a solvent like tert-butyl-methyl ether and an internal standard (a stable isotope-labeled version of the analyte).[19][20]

-

The mixture is vortexed and centrifuged, and the organic layer containing the analyte is evaporated to dryness and then reconstituted in the mobile phase.[20]

-

-

Chromatographic Separation: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte is separated from other matrix components on an analytical column (e.g., a C18 column) using a specific mobile phase gradient (e.g., a gradient of methanol (B129727) and water with 0.1% formic acid).[19][20]

-

Mass Spectrometric Detection:

-

The eluent from the HPLC column is directed into a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. It selectively monitors a specific precursor-to-product ion transition for the analyte and its internal standard, ensuring highly specific and sensitive quantification.[19]

-

-

Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Caption: General workflow for quantification of a drug in brain tissue via LC-MS/MS.

References

- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The blood-brain barrier choline transporter as a brain drug delivery vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. mdpi.com [mdpi.com]

- 7. Functional Expression of Choline Transporters in the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional Expression of Choline Transporters in the Blood–Brain Barrier: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In situ brain perfusion [bio-protocol.org]

- 11. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 13. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bcrj.org.br [bcrj.org.br]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide to Deanol Acetamidobenzoate: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol acetamidobenzoate, also known by the trade name Deaner, is a central nervous system (CNS) stimulant that has been investigated for its potential nootropic effects and for the treatment of various neurological conditions.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and proposed mechanism of action of Deanol acetamidobenzoate. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key chemical and physical characteristics. Furthermore, this document elucidates the compound's relationship with choline (B1196258) and acetylcholine (B1216132) metabolism through a detailed signaling pathway diagram.

Chemical Properties

Deanol acetamidobenzoate is the 1:1 salt of 4-(acetylamino)benzoic acid and 2-(dimethylamino)ethanol.[4] It typically presents as a slightly yellowish or white to off-white crystalline powder.[5][6]

Table 1: Physicochemical Properties of Deanol Acetamidobenzoate

| Property | Value | Reference(s) |

| CAS Number | 3635-74-3 | [5][6][7] |

| Molecular Formula | C13H20N2O4 | [7][8] |

| Molecular Weight | 268.31 g/mol | [6][7] |

| Melting Point | 158 - 162 °C | [5] |

| Boiling Point | 439.6 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 219.7 °C (Predicted) | [5] |

| Appearance | Slightly yellowish or white to off-white crystalline powder | [5][6] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [6] |

| IUPAC Name | 4-acetamidobenzoic acid;2-(dimethylamino)ethanol | [7][8] |

Synthesis of Deanol Acetamidobenzoate

The synthesis of Deanol acetamidobenzoate involves a straightforward acid-base reaction between p-acetylaminobenzoic acid and 2-dimethylaminoethanol.

Experimental Protocol: Synthesis

This protocol is adapted from the manufacturing process described in the literature.[4]

Materials:

-

p-Acetylaminobenzoic acid (0.223 mol)

-

2-Dimethylaminoethanol (0.223 mol)

-

Absolute methanol (B129727) (600 ml)

-

Anhydrous ethyl acetate

-

Absolute ethanol (B145695)

-

Activated charcoal

-

Celite filter aid

Procedure:

-

Dissolve 40 grams (0.223 mol) of p-acetylaminobenzoic acid in 600 ml of absolute methanol in a suitable reaction vessel.

-

Heat the solution to reflux temperature.

-

Once reflux is achieved, discontinue heating.

-

With mechanical stirring, add 19.9 grams (0.223 mol) of 2-dimethylaminoethanol through a dropping funnel at a rate that allows for the control of the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to cool.

-

The crude product will precipitate out of the solution. Collect the precipitate by filtration.

-

To recrystallize, suspend the crude product (48.4 grams, 80.9% yield) in boiling anhydrous ethyl acetate.

-

Gradually add just enough absolute ethanol to the suspension to achieve complete dissolution.

-

Concentrate the solution to approximately two-thirds of its original volume on a steam bath.

-

Treat the concentrated solution with activated charcoal to decolorize it.

-

Filter the hot solution through Celite filter aid using suction filtration.

-

Allow the filtrate to cool to room temperature to induce crystallization.

-

Collect the white crystals of 2-dimethylaminoethanol p-acetylaminobenzoate by filtration.

-

Dry the crystals at room temperature under a pressure of 0.08 mm Hg for 15 hours. The expected melting point of the purified product is 159.0°-161.5°C.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Deanol acetamidobenzoate.

Analytical Methods

The purity and identity of Deanol acetamidobenzoate can be confirmed using various analytical techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A validated NMR method can be used for the quantitative determination of Deanol acetamidobenzoate.[9][10]

Materials and Equipment:

-

Deanol acetamidobenzoate sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as solvent

-

Maleic acid (internal standard)

-

NMR spectrometer (e.g., 300 MHz)

-

Analytical balance

-

NMR tubes

Procedure:

-

Accurately weigh a specific amount of the Deanol acetamidobenzoate sample and the internal standard (maleic acid).

-

Dissolve the weighed sample and internal standard in a known volume of DMSO-d6.

-

Transfer the solution to an NMR tube.

-

Acquire the proton NMR (¹H NMR) spectrum.

-

Integrate the characteristic peaks for Deanol acetamidobenzoate and the internal standard. For Deanol acetamidobenzoate, the signals corresponding to the aromatic protons of the p-acetamidobenzoate moiety and the methyl protons of the deanol moiety are typically used.

-

Calculate the quantity of Deanol acetamidobenzoate in the sample by comparing the integral of its characteristic peaks to the integral of the known amount of the internal standard. The detection and quantitation limits for Deanol acetamidobenzoate using this method have been reported as 0.0023 g and 0.0071 g, respectively.[9][10]

Experimental Protocol: Gas Chromatography (GC)

Gas chromatography can be employed to measure the levels of deanol in biological tissues.[11]

Materials and Equipment:

-

Biological tissue sample containing deanol

-

Internal standard

-

Extraction solvent

-

Derivatizing agent (if necessary)

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Appropriate GC column

Procedure:

-

Homogenize the tissue sample in a suitable buffer.

-

Perform a liquid-liquid extraction to isolate the deanol from the biological matrix.

-

Add a known amount of an internal standard to the extract.

-

If necessary, derivatize the extract to improve the volatility and thermal stability of deanol for GC analysis.

-

Inject a specific volume of the prepared sample into the gas chromatograph.

-

Separate the components on the GC column using an appropriate temperature program.

-

Detect the eluted components using the FID.

-

Quantify the amount of deanol in the sample by comparing the peak area of deanol to the peak area of the internal standard. This method has been shown to be quantitative over a wide range of deanol concentrations (0.30-200 nmol).[11]

Mechanism of Action and Signaling Pathway

Deanol acetamidobenzoate is believed to exert its effects by influencing cholinergic pathways.[2] It is a precursor to choline, a vital component for the synthesis of the neurotransmitter acetylcholine.[12][13] However, the exact mechanism is a subject of ongoing research, with some studies suggesting a complex interplay of effects.

Deanol administration has been shown to elevate blood choline levels.[14] Paradoxically, it may also inhibit the transport of choline across the blood-brain barrier.[14] This suggests that the therapeutic effects, if any, might be a result of a combination of increased peripheral choline and altered central choline dynamics. The affinity of the choline carrier mechanism for deanol is reported to be at least as great as it is for choline itself.[14] Some research indicates that deanol may be incorporated into phospholipids (B1166683) in nerve membranes, potentially increasing fluidity and permeability and acting as an antioxidant.[15][16]

Proposed Signaling Pathway

Caption: Proposed mechanism of Deanol acetamidobenzoate.

Conclusion

Deanol acetamidobenzoate is a compound with a well-defined synthesis and distinct chemical properties. Its biological activity is primarily linked to its role as a choline precursor, although its precise effects on central acetylcholine levels remain an area of active investigation. The detailed protocols and pathways provided in this guide offer a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are interested in further exploring the therapeutic potential of this and related compounds.

References

- 1. Deanol acetamidobenzoate | TargetMol [targetmol.com]

- 2. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. supplemented.co.uk [supplemented.co.uk]

- 4. 4-(acetamido)benzoic acid, compound with 2-(dimethylamino)ethanol (1:1) | 3635-74-3 [chemicalbook.com]

- 5. Acetamidobenzoate | CAS 3635-74-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. CAS 3635-74-3: Deanol acetamidobenzoate | CymitQuimica [cymitquimica.com]

- 7. Deanol Acetamidobenzoate | C13H20N2O4 | CID 19265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of dimethylaminoethanol in cosmetic formulations by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jebms.org [jebms.org]

- 13. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DEANOL - Ataman Kimya [atamanchemicals.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Historical Context of Deanol Acetamidobenzoate in Cognitive Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol acetamidobenzoate, a salt of 2-dimethylaminoethanol (DMAE), was a compound of significant interest in the mid-20th century for its potential cognitive-enhancing effects. Marketed for a time as the prescription drug Deaner, it was investigated for a range of neurological and psychiatric conditions. This technical guide provides an in-depth look at the historical context of Deanol acetamidobenzoate in cognitive research, detailing the prevailing hypotheses, key experimental findings, and the eventual decline in its clinical use for these indications. The information is presented to offer a comprehensive understanding of this early chapter in the quest for cognitive enhancers.

The Cholinergic Hypothesis of Deanol's Action

The primary hypothesis underpinning the interest in Deanol for cognitive enhancement was its role as a potential precursor to the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3][4] Acetylcholine is critically involved in various cognitive processes, including learning, memory, and attention.[2] The prevailing theory was that by increasing the systemic levels of Deanol, a choline (B1196258) analogue, it would cross the blood-brain barrier and be converted into choline, thereby boosting the synthesis of acetylcholine in cholinergic neurons.[5][6] This proposed mechanism suggested that Deanol could be beneficial in conditions associated with cholinergic deficits, such as certain forms of dementia and learning disabilities.

However, this hypothesis became a subject of considerable debate. Subsequent research yielded conflicting results regarding Deanol's ability to elevate brain choline and acetylcholine levels.[2][7] Some studies in rodents failed to detect a significant increase in brain acetylcholine after Deanol administration, questioning its role as a direct and effective precursor.[7]

Contradictory Findings: The Blood-Brain Barrier and Choline Transport

Further complicating the initial hypothesis were findings related to Deanol's interaction with the blood-brain barrier's choline transport system. Research demonstrated that Deanol competes with choline for uptake into the brain.[8] In fact, Deanol was found to have a high affinity for the choline transport carrier, and in some instances, it was shown to inhibit the transport of choline into the brain.[8] While Deanol administration did lead to an increase in blood choline levels, its inhibitory effect on brain uptake suggested that it might not effectively increase the necessary substrate for acetylcholine synthesis within the central nervous system.[8][9] This discovery offered a potential explanation for the inconsistent and often disappointing results observed in clinical trials.

Key Clinical Trials in Cognitive Research

Deanol acetamidobenzoate was investigated in several clinical trials for various cognitive and behavioral disorders. The results of these studies were largely mixed and failed to provide conclusive evidence of its efficacy as a cognitive enhancer.

Table 1: Summary of Key Clinical Trials of Deanol in Cognitive Research

| Study (Year) | Condition | Number of Participants | Dosage | Duration | Key Findings |

| Lewis & Young (1975) | Minimal Brain Dysfunction in children | 74 | 500 mg/day | 3 months | Showed significant improvement on a number of psychometric tests compared to placebo.[1] |

| Fisman et al. (unpublished) | Mild to moderate dementia | 30 | Up to 1800 mg/day | 4 weeks | No significant improvement in cognitive function compared to placebo. |

| Unnamed Study | Senile Dementia | 14 | Up to 1800 mg/day (titrated) | 4 weeks | No significant improvement in memory or other cognitive functions. Some positive behavioral changes were noted. |

Experimental Protocols of Key Studies

Minimal Brain Dysfunction Study (Lewis & Young, 1975)

-

Objective: To evaluate the efficacy of Deanol in children with minimal brain dysfunction (a precursor to the diagnosis of ADHD).

-

Study Design: A double-blind, placebo-controlled trial.

-

Participants: 74 children with learning and behavior disorders.

-

Intervention: Participants were randomly assigned to receive either Deanol (500 mg/day), methylphenidate, or a placebo.

-

Duration: 3 months.

-

Outcome Measures: A battery of psychometric tests assessing cognitive function and behavior.

-

Results: The study reported statistically significant improvements in the Deanol group on several tests compared to the placebo group.[1]

Senile Dementia Study

-

Objective: To assess the efficacy and safety of Deanol in patients with senile dementia.

-

Study Design: An open-label trial.

-

Participants: 14 outpatients with senile dementia.

-

Intervention: Deanol, with the dosage gradually increased to 1800 mg/day.

-

Duration: 4 weeks.

-

Outcome Measures: Cognitive tests and behavioral assessments.

-

Results: The study found no significant improvements in memory or other cognitive functions. However, some positive behavioral changes, such as increased motivation, were observed.

Signaling Pathways and Experimental Workflows

Hypothesized Cholinergic Pathway of Deanol

The following diagram illustrates the theoretical mechanism by which Deanol was thought to enhance acetylcholine synthesis.

Generalized Experimental Workflow for Deanol Clinical Trials

This diagram outlines a typical workflow for the clinical trials investigating Deanol for cognitive enhancement during that era.

Conclusion

The investigation into Deanol acetamidobenzoate for cognitive enhancement represents a significant period in the history of psychopharmacology. Driven by the promising cholinergic hypothesis, early research suggested potential benefits, particularly in children with learning and behavioral disorders. However, the initial enthusiasm was tempered by subsequent clinical trials that yielded inconsistent and largely negative results for cognitive improvement in dementia.

The discovery of Deanol's complex interaction with the blood-brain barrier and its potential to inhibit choline transport provided a plausible explanation for its lack of robust efficacy. While Deanol may have some positive behavioral effects, the scientific consensus that emerged was that it is not an effective cognitive enhancer.[2] The story of Deanol acetamidobenzoate serves as a valuable case study for drug development professionals, highlighting the importance of thoroughly understanding a compound's mechanism of action and the complexities of translating preclinical hypotheses into clinical efficacy. The research landscape has since shifted towards more targeted and mechanistically understood approaches for cognitive enhancement.

References

- 1. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. jebms.org [jebms.org]

- 6. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Acetamidobenzoate and its Pro-Drug Relationship to DMAE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol acetamidobenzoate, a salt of 2-(dimethylamino)ethanol (DMAE), has been investigated for its potential as a central nervous system stimulant and cognitive enhancer. The prevailing hypothesis for its mechanism of action centers on its role as a pro-drug to DMAE, which is structurally related to choline (B1196258) and is thought to influence cholinergic neurotransmission. This technical guide provides a comprehensive overview of the chemical properties, proposed mechanisms of action, pharmacokinetics, and clinical findings related to deanol acetamidobenzoate and DMAE. It includes a critical evaluation of the evidence for DMAE's role as a precursor to acetylcholine (B1216132) and details experimental methodologies from key preclinical and clinical studies.

Introduction

Deanol acetamidobenzoate is the 4-acetamidobenzoic acid salt of deanol (DMAE). Historically, it was the active ingredient in the prescription drug Deaner®, which was marketed for the treatment of learning and behavioral problems in children.[1] The therapeutic rationale for its use is predicated on the in vivo hydrolysis of the salt, releasing DMAE. DMAE, being a structural analog of choline, is hypothesized to cross the blood-brain barrier and subsequently increase brain acetylcholine levels, a neurotransmitter crucial for cognitive processes such as memory and attention.[1][2] However, the direct conversion of DMAE to acetylcholine in the brain has been a subject of scientific debate.[3][4] This guide aims to provide a detailed technical examination of the relationship between deanol acetamidobenzoate and DMAE, presenting available quantitative data and experimental protocols to inform further research and development.

Chemical and Physical Properties

Deanol acetamidobenzoate is a compound formed by the salt linkage of 4-acetamidobenzoic acid and 2-(dimethylamino)ethanol (DMAE or deanol).

Table 1: Chemical and Physical Properties

| Property | Deanol Acetamidobenzoate | 2-(Dimethylamino)ethanol (DMAE) |

| Synonyms | Deaner, Deanol p-acetamidobenzoate | Deanol, Dimethylaminoethanol (B1669961) |

| CAS Number | 3635-74-3 | 108-01-0 |

| Molecular Formula | C₁₃H₂₀N₂O₄ | C₄H₁₁NO |

| Molecular Weight | 268.31 g/mol | 89.14 g/mol |

| Appearance | White to off-white crystalline powder | Colorless viscous liquid with a fishy odor |

| Solubility | Soluble in organic solvents, limited solubility in water | Miscible with water, alcohol, and ether |

Mechanism of Action

The primary proposed mechanism of action for deanol acetamidobenzoate is its function as a pro-drug that delivers DMAE systemically. The central hypothesis revolves around the influence of DMAE on the cholinergic system.

The Cholinergic Hypothesis

The cholinergic system is integral to cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer's disease.[5][6] The hypothesis posits that DMAE, once in circulation, crosses the blood-brain barrier and serves as a precursor for the synthesis of acetylcholine (ACh) in the brain.[1] This is thought to occur through the methylation of DMAE to form choline, which is then acetylated to ACh.[1] An increase in ACh levels in the synaptic cleft would then enhance cholinergic signaling, potentially leading to improved cognitive function.

However, this hypothesis has been challenged. Some studies in rodents have shown that while DMAE administration can increase choline levels in the brain, it does not consistently lead to an increase in acetylcholine levels.[3][4] An alternative hypothesis suggests that DMAE may enhance cholinergic neurotransmission by other means, such as by stimulating cholinergic receptors or by inhibiting choline metabolism in peripheral tissues, thereby increasing the availability of choline for uptake into the brain.[7]

Blood-Brain Barrier Transport

Evidence suggests that deanol has a high affinity for the choline transport mechanism at the blood-brain barrier, potentially even greater than that of choline itself.[8] This competitive interaction could lead to complex effects on brain choline and acetylcholine levels, as deanol administration has been shown to both elevate blood choline levels and inhibit its uptake into the brain.[8]

Signaling Pathways

The downstream effects of enhanced cholinergic signaling are mediated through nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs), which are widely distributed throughout the central nervous system.[5][9] Activation of these receptors can trigger a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory.[10]

Diagram 1: Proposed Mechanism of Action of Deanol Acetamidobenzoate

Caption: In vivo hydrolysis of deanol acetamidobenzoate and proposed pathway to cognitive effects.

Diagram 2: Cholinergic Synaptic Transmission

Caption: Overview of acetylcholine synthesis, release, and receptor binding at the synapse.

Pharmacokinetic Data

Comprehensive pharmacokinetic data for deanol acetamidobenzoate and DMAE in humans is limited in the publicly available literature. The following tables summarize available data from preclinical and clinical studies.

Table 2: Preclinical Pharmacokinetics of DMAE and its Derivatives

| Species | Compound | Dose and Route | Cmax | Tmax | Half-life (t½) | Reference |

| Rabbit | Deanol Acetamidobenzoate | 0.48 µg (1.8 nmol), oral | 6-7 µM (1.6-1.9 µg/mL) | Not reported | Not reported, undetectable after 36h | [2] |

| Rabbit | DMAE | 10.4 µg (4.5 nmol), oral | 12-18 µM (1.1-1.6 µg/mL) | Not reported | Not reported, undetectable after 36h | [2] |

| Rat | DMAE pyroglutamate (B8496135) | 1,280 mg/kg, oral | Not reported | Not reported | Not reported | [11] |

Table 3: Human Pharmacokinetics of DMAE Derivatives

| Compound | Dose and Route | Cmax | Tmax | Half-life (t½) | Reference |

| DMAE pyroglutamate | 1,500 mg, oral | 1.44 µg/mL (mean) | 36 min (mean) | 73 min (mean) | Unpublished, cited in[11] |

Efficacy Data from Clinical and Preclinical Studies

The clinical efficacy of deanol and its salts has been investigated in various conditions, primarily those involving cognitive impairment.

Table 4: Summary of a Clinical Trial of Deanol in Senile Dementia

| Study Design | Open-label |

| Participants | 14 senile outpatients |

| Intervention | Deanol, gradually increased to 600 mg three times daily |

| Duration | 4 weeks |

| Primary Outcomes | Cognitive function (assessed by a battery of tests), global improvement |

| Key Findings | - 10 out of 14 patients showed global improvement (p < 0.01). - Significant reduction in the Sandoz Clinical Assessment-Geriatric (SCAG) total score by the third week (p < 0.01), mainly due to improvements in mood and motivation. - No significant changes in memory or other cognitive functions were observed in clinical ratings or cognitive tests. |

| Reference | [7] |

Table 5: Preclinical Efficacy of a DMAE Derivative in a Rat Model of Memory Deficit

| Animal Model | Rats with scopolamine-induced memory deficit |

| Intervention | DMAE pyroglutamate |

| Key Findings | - Increased extracellular levels of choline and acetylcholine in the medial prefrontal cortex. - Improved performance in a spatial memory test. - Reduced scopolamine-induced memory deficit in a passive avoidance task. |

| Reference | [11] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies from key studies.

Preclinical Study of DMAE Pyroglutamate in Rats

-

Objective: To evaluate the effects of DMAE pyroglutamate on brain acetylcholine levels and memory in rats.

-

Animal Model: Conscious, freely moving rats.

-

Methodology:

-

Intracerebral Microdialysis: Microdialysis probes were surgically implanted into the medial prefrontal cortex of the rats. Twenty-four hours post-surgery, the probes were perfused with Ringer's solution containing a cholinesterase inhibitor (neostigmine, 0.5 µM). Baseline dialysate samples were collected before oral administration of DMAE pyroglutamate (10–1,280 mg/kg) or vehicle. Samples were collected continuously for 4 hours post-administration. Acetylcholine and choline levels in the dialysate were quantified.

-

Behavioral Testing (Passive Avoidance): Rats were treated with DMAE pyroglutamate, and memory deficits were induced by scopolamine. The ability of the rats to avoid a mild footshock was assessed to measure memory retention.

-

-

Reference: [11]

Diagram 3: Experimental Workflow for Rat Microdialysis Study

Caption: Workflow for assessing the effect of DMAE pyroglutamate on brain neurochemistry.

Clinical Trial of Deanol in Senile Dementia

-

Objective: To assess the safety and efficacy of deanol in reducing cognitive impairment in patients with senile dementia.

-

Study Design: Open-label, single-arm study.

-

Participants: 14 outpatients diagnosed with senile dementia.

-

Intervention: Deanol was administered orally, with the dosage gradually increased to 600 mg three times daily over the first two weeks. The total duration of treatment was four weeks.

-

Assessments:

-

Global Improvement: Clinician's overall assessment of the patient's condition.

-

Sandoz Clinical Assessment-Geriatric (SCAG): A rating scale to assess symptoms associated with geriatric cognitive decline.

-

Cognitive Tests: An extensive battery of tests to evaluate various domains of cognitive function, including memory.

-

-

Statistical Analysis: Changes from baseline were assessed for statistical significance.

-

Reference: [7]

Analytical Method for Deanol in Biological Tissues

-

Objective: To develop a sensitive and specific assay for the quantification of deanol in tissue samples.

-

Methodology: Gas Chromatography (GC).

-

Procedure:

-

Tissue homogenization.

-

Extraction of deanol from the tissue homogenate.

-

Derivatization of deanol to a more volatile compound suitable for GC analysis.

-

Injection of the derivatized sample into a gas chromatograph equipped with an appropriate column and detector.

-

Quantification of deanol based on the peak area relative to an internal standard.

-

-

Performance: The assay was reported to be quantitative and reproducible over a wide range of deanol concentrations (0.30-200 nmol).

-

Reference: [3]

Discussion and Future Directions

The available evidence suggests that deanol acetamidobenzoate effectively delivers DMAE to the systemic circulation. The primary hypothesis that DMAE enhances cognitive function by increasing brain acetylcholine levels remains a topic of investigation, with some studies providing conflicting results. The clinical trial data, while showing some positive effects on mood and motivation in patients with senile dementia, did not demonstrate a significant improvement in core cognitive functions like memory.[7]

Future research should focus on several key areas:

-

Well-controlled Pharmacokinetic Studies: There is a clear need for comprehensive pharmacokinetic studies of both deanol acetamidobenzoate and DMAE in humans to establish key parameters such as bioavailability, Cmax, Tmax, and elimination half-life.

-

Clarification of the Mechanism of Action: Further preclinical studies are required to definitively elucidate the mechanism by which DMAE influences cholinergic neurotransmission and to determine whether it is a direct precursor to acetylcholine in the human brain.

-

Rigorous Clinical Trials: Large-scale, randomized, double-blind, placebo-controlled clinical trials are necessary to definitively establish the efficacy of deanol acetamidobenzoate or DMAE for the treatment of cognitive disorders. These trials should utilize standardized and validated cognitive assessment tools as primary outcome measures.

Conclusion

References

- 1. Dimethylaminoethanol (DMAE) as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]

- 2. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basal Forebrain Cholinergic Circuits and Signaling in Cognition and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Double-Edged Sword: Deanol Acetamidobenzoate's Intricate Dance with the Cholinergic System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deanol acetamidobenzoate, a salt of 2-(dimethylamino)ethanol (deanol), has a long and complex history in the realm of neuropharmacology. Initially explored for its potential as a cognitive enhancer and treatment for a variety of neurological and psychiatric conditions, its mechanism of action, particularly its effects on the cholinergic system, has been a subject of considerable debate and conflicting research findings. This technical guide provides a comprehensive overview of the neurochemical effects of deanol acetamidobenzoate on the cholinergic system, synthesizing key research findings to offer a detailed resource for researchers, scientists, and drug development professionals. We will delve into its proposed mechanisms of action, its quantifiable effects on choline (B1196258) and acetylcholine (B1216132) levels, the experimental protocols used to elucidate these effects, and the intricate signaling pathways involved.

The Cholinergic System: A Brief Overview

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in a vast array of physiological processes, including learning, memory, attention, and muscle contraction. The synthesis, release, and degradation of ACh are tightly regulated processes. Choline, an essential nutrient, is the precursor for ACh synthesis, a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). After its release into the synaptic cleft, ACh is rapidly hydrolyzed by acetylcholinesterase (AChE), terminating its action. The reuptake of choline into the presynaptic terminal is a critical step for sustaining ACh synthesis.

Deanol Acetamidobenzoate: Proposed Mechanisms of Action

The primary hypothesis regarding deanol's effect on the cholinergic system is its role as a precursor to choline, and subsequently, acetylcholine. The prevailing theory suggested that by increasing the availability of deanol, which could then be methylated to form choline, a subsequent increase in brain ACh levels would be achieved. However, research has revealed a more complex and nuanced reality.

While some early studies suggested that deanol supplementation could increase brain choline and acetylcholine concentrations, subsequent and more detailed investigations have often failed to consistently demonstrate a significant elevation of acetylcholine in the brain.[1] The scientific consensus now leans towards a multi-faceted mechanism of action that includes:

-

Increased Blood Choline Levels: Administration of deanol has been shown to elevate choline levels in the bloodstream.[2] This is thought to be a result of deanol inhibiting the metabolism of choline in peripheral tissues.[3]

-

Competition for Blood-Brain Barrier Transport: Deanol competes with choline for the same carrier-mediated transport system across the blood-brain barrier (BBB).[2] Notably, deanol exhibits a higher affinity for this transporter than choline itself.[2] This competitive inhibition can reduce the direct uptake of choline from the blood into the brain.

-

Limited Conversion to Choline in the Brain: Evidence suggests that deanol is not significantly methylated to form choline within the brain.[4]

Therefore, the net effect of deanol on brain choline and acetylcholine is a result of the interplay between increased choline in the blood and inhibited transport of that choline across the BBB.

Quantitative Data on the Effects of Deanol Acetamidobenzoate

The following tables summarize the key quantitative findings from studies investigating the effects of deanol on the cholinergic system.

| Parameter | Value | Species | Reference |

| Deanol Inhibition of Choline Uptake at the BBB | |||

| Inhibition Constant (Ki) of Deanol | 159 µg | Rat | [2] |

| Michaelis Constant (Km) of Choline | 442 µg | Rat | [2] |

| Brain Region | Deanol Acetamidobenzoate Dose | Pretreatment Time | Change in Acetylcholine Levels | Species | Reference |

| Effect of Deanol on Brain Acetylcholine Levels | |||||

| Whole Brain | 33.3-3000 mg/kg i.p. | 1-30 minutes | No significant increase | Mouse | [5] |

| Whole Brain, Cortex, Striatum, Hippocampus | 550 mg/kg i.p. | 15 minutes | No detectable elevation | Rat | [5] |

| Striatum | 900 mg/kg i.p. | 30 minutes | Selective increase | Mouse | [5] |

| Brain | Not specified | Not specified | Did not alter concentration | Rat | [4] |

| Hippocampus | Not specified | Not specified | Elevated steady state level (with meclofenoxate (B1676130), deanol was half as potent) | Rat | [6] |

| Striatum, Parietal Cortex | Not specified | Not specified | No coupling observed (with meclofenoxate, deanol was half as potent) | Rat | [6] |

Experimental Protocols

A variety of experimental techniques have been employed to study the neurochemical effects of deanol acetamidobenzoate. Below are detailed methodologies for some of the key experiments cited.

Brain Uptake Index (BUI) Measurement

This method, as described by Millington and Wurtman (1978), is used to determine the extent to which a substance is transported across the blood-brain barrier.[2]

-

Principle: The technique involves a single intracarotid injection of a bolus containing the radiolabeled substance of interest (e.g., ¹⁴C-choline), a highly diffusible internal reference (e.g., ³H-water), and an intravascular space marker (e.g., ¹¹³m-Indium-EDTA). The animal is sacrificed shortly after the injection, and the brain is dissected. The ratio of the test substance to the reference substance in the brain tissue, corrected for the intravascular marker, is compared to the ratio in the injectate to calculate the Brain Uptake Index.

-

Procedure:

-

Male Sprague-Dawley rats are anesthetized.

-

The common carotid artery is exposed and cannulated.

-

A 0.2 ml bolus of buffered saline containing ¹⁴C-choline, ³H-water, and ¹¹³m-Indium-EDTA, with or without deanol, is injected over 2 seconds.

-

The animal is decapitated 15 seconds after the injection.

-

The brain is removed, and the cerebral hemisphere ipsilateral to the injection is dissected and weighed.

-

The tissue is solubilized, and the radioactivity of the three isotopes is determined by liquid scintillation counting.

-

The BUI is calculated using the following formula: BUI (%) = [ (¹⁴C/³H)brain / (¹⁴C/³H)injectate ] x 100

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Deanol and Acetylcholine Measurement

Several studies have utilized GC-MS to quantify deanol, choline, and acetylcholine in brain tissue.[4][5]

-

Principle: This highly sensitive and specific technique involves the extraction of the analytes from the brain tissue, derivatization to make them volatile, separation by gas chromatography, and detection and quantification by mass spectrometry.

-

General Procedure:

-

Tissue Homogenization: Brain tissue is rapidly homogenized in a suitable solvent (e.g., acetonitrile) to precipitate proteins and extract the analytes.[5]

-

Extraction: The analytes are further purified from the homogenate, often using techniques like ion-pair extraction.

-

Derivatization: Choline and acetylcholine are often demethylated to their tertiary amine analogs to improve their chromatographic properties.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects and quantifies the characteristic fragments of each analyte, allowing for precise identification and measurement.

-

Radioenzymatic Assay for Acetylcholine and Choline

This method offers high sensitivity for the measurement of acetylcholine and choline.[7]

-

Principle: The assay is based on the enzymatic conversion of choline to a radiolabeled product. Acetylcholine is first hydrolyzed to choline using acetylcholinesterase. The total choline is then phosphorylated by the enzyme choline kinase in the presence of radiolabeled ATP (e.g., [γ-³²P]ATP) to form radiolabeled phosphorylcholine (B1220837). The amount of radioactivity incorporated is directly proportional to the amount of choline present.

-

General Procedure:

-

Tissue Extraction: Choline and acetylcholine are extracted from brain tissue using a formic acid/acetone mixture.[7]

-

Hydrolysis (for total choline): For the measurement of total choline (free choline + choline from acetylcholine), the tissue extract is treated with acetylcholinesterase to convert all acetylcholine to choline.

-

Enzymatic Reaction: The extract (with or without prior hydrolysis) is incubated with choline kinase and radiolabeled ATP.

-

Separation: The radiolabeled phosphorylcholine is separated from the unreacted radiolabeled ATP, often using techniques like thin-layer chromatography or ion-exchange chromatography.

-

Quantification: The radioactivity of the separated phosphorylcholine is measured using a liquid scintillation counter. The amount of acetylcholine is then calculated by subtracting the amount of free choline from the total choline.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deanol affects choline metabolism in peripheral tissues of mice [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simplified enzymatic assay for the determination of acetylcholine and choline in discrete structures of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple radioenzymatic procedure for the determination of choline and acetylcholine in brain regions of rats sacrificed by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Acetamidobenzoate: A Technical Evaluation of its Nootropic Potential

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical overview of the existing scientific literature on deanol acetamidobenzoate. The information contained herein is intended for research and development purposes only and does not constitute medical advice.

Executive Summary

Deanol acetamidobenzoate, a salt of 2-(dimethylamino)ethanol (DMAE), has been a subject of interest for its potential cognitive-enhancing, or nootropic, effects. This interest largely stems from the hypothesis that deanol acts as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for learning and memory. However, a comprehensive review of the scientific literature reveals a notable scarcity of dedicated research on the nootropic properties of the acetamidobenzoate salt specifically. Much of the available data pertains to deanol (DMAE) in general or other salt forms, and the direct evidence supporting its efficacy as a cognitive enhancer remains limited and, in some cases, contradictory.

This technical guide synthesizes the available preclinical and clinical findings related to deanol acetamidobenzoate and its potential mechanisms of action. It aims to provide a clear and structured overview for researchers and drug development professionals, highlighting both the theoretical basis for its nootropic potential and the significant gaps in the current understanding. The document will delve into the proposed cholinergic mechanisms, present the limited quantitative data, and outline the experimental protocols that would be necessary to rigorously evaluate its nootropic claims.

The Cholinergic Hypothesis: A Contested Mechanism of Action

The primary hypothesis for the nootropic potential of deanol acetamidobenzoate centers on its role in the cholinergic system. Deanol is structurally similar to choline (B1196258) and is proposed to cross the blood-brain barrier, where it may be converted to acetylcholine. However, the direct conversion of deanol to acetylcholine in the brain is a point of contention in the scientific community.

Some early studies suggested that administration of deanol could increase brain ACh levels. Conversely, other research has failed to demonstrate a significant increase in brain acetylcholine concentrations following deanol administration, except in specific brain regions like the striatum and only at very high doses. An alternative hypothesis suggests that deanol's central effects may be indirect. It is proposed that deanol could inhibit the metabolism of choline in peripheral tissues, leading to an elevation of choline levels in the bloodstream. This increased peripheral choline may then be transported into the brain, thereby supporting acetylcholine synthesis.

Another study demonstrated that deanol competes with choline for transport across the blood-brain barrier, with deanol showing a high affinity for the carrier mechanism. This competition, coupled with an increase in blood choline levels, creates a complex dynamic where the net effect on brain choline and acetylcholine is not straightforward.

Signaling Pathway: Proposed Cholinergic Modulation

The following diagram illustrates the hypothesized, and debated, mechanism of action of deanol in modulating the cholinergic system.

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Deanol Acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol acetamidobenzoate, a prodrug of deanol (dimethylaminoethanol, DMAE), has been investigated for its potential as a precursor to acetylcholine. Understanding its cellular uptake and metabolic fate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the cellular transport and metabolic pathways of deanol acetamidobenzoate, based on available scientific literature. It details the likely involvement of the high-affinity choline (B1196258) transporter (SLC5A7) in its cellular uptake and the role of carboxylesterases in its hydrolysis. This document also provides detailed experimental protocols for studying these processes in a laboratory setting and presents available quantitative data in a structured format.

Cellular Uptake of Deanol Acetamidobenzoate